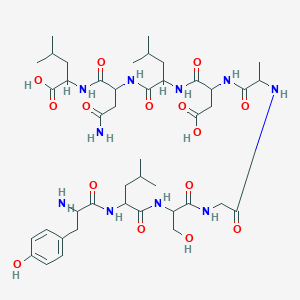
Cancer/testis antigen 1 (92-100)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cancer/testis antigen 1; NY-ESO-1
Aplicaciones Científicas De Investigación
Cancer/Testis Antigens as Targets for Cancer Immunotherapy
Cancer/testis (CT) antigens, such as Cancer/Testis Antigen 1 (92-100), are tumor antigens with normal expression primarily limited to male germ cells in the testis, but not in adult somatic tissues. They are expressed in various types of tumors due to disrupted gene regulation in malignancy. CT antigens are promising targets for antigen-specific cancer vaccines, as they are immunogenic and restricted to tumors. Clinical trials utilizing CT antigens like MAGE-A and NY-ESO-1 are underway (Scanlan et al., 2002).
CT Antigens: Potential Targets in Various Cancers
CT antigens elicit spontaneous humoral and cell-mediated immune responses in cancer patients, making them potential targets for immunotherapy. Their expression varies among different tumor types and is often found in high-grade, late-stage cases. CT antigen-based cancer vaccine trials are ongoing, and these antigens may also play a role in antigen-specific adoptive T-cell transfer and immunomodulation in cancer therapy (Caballero & Chen, 2009).
CT Antigens in Cancer Immunotherapy
Cancer-testis antigens are considered as promising candidates for cancer immunotherapy due to their immunogenic nature and restricted expression to tumors. Their expression in cancers can be used as biomarkers for early detection. The focus on vaccine-based clinical trials using these antigens has increased in recent years (Ghafouri-Fard & Modarressi, 2009).
Role in Oncogenesis and Therapeutic Potential
CT antigens, encoded by genes normally expressed only in the human germ line, are expressed in various tumor types. They are pursued as targets for therapeutic cancer vaccines. Their potential role in oncogenesis, including features like immortality, invasiveness, and metastatic capacity, is also under evaluation (Simpson et al., 2005).
CT Antigens in Urological Malignancies
CT antigens are emerging as potential novel biomarkers and therapeutic targets for cancer immunotherapy, especially in urological malignancies. They display normal expression in the adult testis but aberrant expression in various cancers, particularly in advanced cancers with stem cell-like characteristics (Kulkarni et al., 2012).
Putative Function, Regulation, and Therapeutic Potential
The biology of CT antigens, including their expression, regulation, and function, is being characterized in detail. Most of these antigens are expressed during spermatogenesis, but their functions are largely unknown. Epigenetic events like DNA methylation are primary mechanisms regulating their expression, and they have been identified as ideal targets for tumor-specific immunotherapeutic approaches (Fratta et al., 2011).
Propiedades
Secuencia |
LAMPFATPM |
|---|---|
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Cancer/testis antigen 1 (92-100); NY-ESO-1 (92-100) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



